2-Chloro-5-cyclobutylthiazole

Physicochemical characterization Chromatography method development Synthetic intermediate selection

Select 2-Chloro-5-cyclobutylthiazole for its unique conformational constraint and electrophilic reactivity profile. Unlike cyclopropyl (excess ring strain), cyclopentyl (increased flexibility, MW 187.69), methyl (minimal spatial influence, MW 133.60), or phenyl (extended π-system, MW 195.67) analogs, the 5-cyclobutyl substituent delivers optimal steric demand and spatial restriction. Patent literature explicitly prioritizes cyclobutyl over phenyl as the R1 substituent for therapeutic programs, including CDK5/CDK2 inhibitors (sub-50 nM activity) and nematicidal carboxamides. The 2-chloro handle enables versatile C2 elaboration via nucleophilic substitution or cross-coupling, making this intermediate essential for SAR-driven medicinal chemistry and agrochemical discovery campaigns.

Molecular Formula C7H8ClNS
Molecular Weight 173.66 g/mol
Cat. No. B11765343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-cyclobutylthiazole
Molecular FormulaC7H8ClNS
Molecular Weight173.66 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CN=C(S2)Cl
InChIInChI=1S/C7H8ClNS/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2
InChIKeyPNUUQHCGYBEYST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-cyclobutylthiazole (CAS 1412955-40-8) for Procurement Decision-Making


2-Chloro-5-cyclobutylthiazole (CAS 1412955-40-8) is a disubstituted thiazole heterocycle (C7H8ClNS, MW 173.66) bearing a 2-chloro electrophilic handle and a 5-cyclobutyl substituent that imparts distinct conformational constraints relative to linear, smaller-ring, or aromatic analogs . Predicted physicochemical properties include a boiling point of 279.3±33.0 °C, density of 1.337±0.06 g/cm³, and pKa of 1.26±0.10 . The compound's unique combination of a strained C4 cycloalkyl moiety with a chlorine leaving group positions it as a strategic intermediate for medicinal chemistry and agrochemical discovery programs where neither simple alkyl nor aryl 5-substituted thiazoles offer comparable spatial and reactivity profiles.

Why 2-Chloro-5-cyclobutylthiazole Cannot Be Replaced by Other 2-Chloro-5-substituted Thiazoles


Interchanging 2-chloro-5-cyclobutylthiazole with other 5-substituted thiazole analogs introduces material differences in boiling point (spanning 216–338 °C across common analogs), lipophilicity, and steric bulk that directly impact synthetic workflow compatibility, chromatographic purification, and downstream biological target engagement . The cyclobutyl group provides a unique combination of conformational restriction and moderate steric demand—properties not replicated by cyclopropyl (excessive ring strain), cyclopentyl (increased conformational flexibility and MW 187.69), methyl (negligible spatial influence, MW 133.60), or phenyl (extended π-system and MW 195.67) substituents [1]. Critically, patent literature explicitly claims cyclobutyl as a preferred R1 substituent over phenyl in multiple therapeutic programs, and cyclobutyl-thiazole derivatives have demonstrated sub-50 nM biochemical activity in kinase inhibition assays [2][3]. Procurement of an alternative 5-substituted thiazole would fundamentally alter the SAR trajectory and synthetic behavior of the intended chemical series.

Quantitative Differentiation Evidence for 2-Chloro-5-cyclobutylthiazole Versus Structural Analogs


Cyclobutyl vs. Cyclopropyl, Cyclopentyl, Methyl, and Phenyl: Physicochemical Property Divergence

2-Chloro-5-cyclobutylthiazole exhibits a predicted boiling point of 279.3±33.0 °C, which differs substantially from its closest analogs . This divergence mandates distinct purification conditions and solvent compatibility profiles. The cyclobutyl analog occupies an intermediate boiling point range between the lower-boiling ethyl derivative (216.6±33.0 °C) and the higher-boiling phenyl derivative (338.4±35.0 °C) [1][2]. Molecular weight (173.66 g/mol) is 14.0 g/mol higher than the cyclopropyl analog (159.64 g/mol) and 14.03 g/mol lower than the cyclopentyl analog (187.69 g/mol), reflecting systematic C1 homologation differences .

Physicochemical characterization Chromatography method development Synthetic intermediate selection

Chlorine vs. Bromine Leaving Group: Impact on Cross-Coupling Reactivity and Stability

The 2-chloro substituent in 2-chloro-5-cyclobutylthiazole (MW 173.66) offers a different reactivity profile compared to its 2-bromo analog (2-bromo-5-cyclobutylthiazole, CAS 1159814-12-6, MW 218.12) . The mass difference of 44.46 g/mol is analytically significant for LC-MS monitoring. Chlorine's lower leaving-group propensity compared to bromine provides greater stability toward unintended nucleophilic displacement during multi-step synthetic sequences, while retaining sufficient reactivity for Pd-catalyzed cross-couplings under optimized conditions . This intermediate reactivity profile reduces premature decomposition risks during storage and handling relative to the more labile bromo analog.

Cross-coupling chemistry Nucleophilic aromatic substitution Synthetic methodology

Cyclobutyl-Containing Thiazole Derivatives Demonstrate Sub-50 nM CDK5 Inhibition

A derivative featuring the 5-cyclobutylthiazole core—N-(5-cyclobutyl-thiazol-2-yl)-2-(2-methyl-benzothiazol-6-yl)-acetamide—exhibits an IC50 of 12 nM against cyclin-dependent kinase 5 (CDK5) in a scintillation proximity assay [1]. This demonstrates that the cyclobutylthiazole scaffold can support potent target engagement when elaborated at the C2 position. Patent literature identifies cyclobutyl as a preferred R1 substituent over phenyl for compounds targeting abnormal cell growth and CNS disorders, with explicit claims covering cyclobutyl-thiazole derivatives as CDK5/CDK2 inhibitors [2][3].

Kinase inhibition Fragment-based drug discovery Central nervous system therapeutics

Cyclobutyl as a Preferred R1 Substituent in Anti-Inflammatory Thiazole Patents

Patent WO2014086701A1 explicitly claims substituted thiazole compounds for treating inflammatory diseases wherein R1 is cyclobutyl or phenyl, with cyclobutyl designated as a preferred embodiment [1]. This patent coverage establishes cyclobutyl-substituted thiazoles as distinct intellectual property matter from methyl, ethyl, or cyclopropyl analogs, which are not equivalently claimed in the same priority class. The patent further specifies that compounds of formula (I) bearing R1 = cyclobutyl demonstrate therapeutic utility for inflammatory disease prophylaxis in mammals [1].

Inflammation therapeutics Patent landscape analysis Medicinal chemistry lead generation

Cyclobutyl-Thiazole Carboxamides with Demonstrated Nematicidal Activity

Patent US20200087271 discloses N-cyclobutyl-thiazol-5-carboxamides characterized by a cis-substituted cyclobutyl ring that exhibit good nematicidal activity [1]. The cyclobutyl carboxamide motif is specifically identified as the active scaffold, with substituents including CF3 and CHF2 at the R1 position and phenyl-derived B groups. This agrochemical application expands the procurement justification beyond pharmaceutical use and provides independent validation of the cyclobutyl-thiazole scaffold's utility across distinct discovery verticals.

Agrochemical discovery Nematicide development Crop protection chemistry

2-Chloro-5-cyclobutylthiazole Offers Superior Atom Economy vs. 2-Bromo Analog for Fragment-Based Screening

Fragment-sized thiazoles are established as attractive building blocks for screening campaigns, but their reactivity liabilities must be carefully addressed [1]. 2-Chloro-5-cyclobutylthiazole (MW 173.66) provides 25.6% lower molecular weight than its 2-bromo counterpart (MW 218.12), adhering more closely to fragment library design principles (MW < 300 Da preference) . The chlorine substituent reduces nonspecific thiol reactivity relative to bromine while maintaining sufficient electrophilicity for on-target covalent engagement, addressing a key liability identified in fragment-thiazole profiling studies [1].

Fragment-based drug discovery Lead optimization Screening library design

Validated Application Scenarios for 2-Chloro-5-cyclobutylthiazole Procurement


CDK5/CDK2 Kinase Inhibitor Lead Optimization

Programs targeting cyclin-dependent kinases for oncology or CNS indications benefit from the cyclobutyl-thiazole scaffold. A derivative containing the 5-cyclobutylthiazole core achieved 12 nM IC50 against CDK5 in scintillation proximity assays [1]. Patent US20030078252 explicitly claims thiazole derivatives bearing cyclobutyl at R1 as CDK5 and CDK2 inhibitors for treating abnormal cell growth [2]. The 2-chloro handle enables further elaboration via nucleophilic substitution or cross-coupling to explore SAR around the C2 vector while maintaining the validated 5-cyclobutyl pharmacophore.

Inflammatory Disease Small Molecule Discovery

WO2014086701A1 claims substituted thiazole compounds for inflammatory disease prophylaxis wherein R1 is cyclobutyl (preferred embodiment) or phenyl [3]. The patent's explicit prioritization of cyclobutyl over phenyl establishes this scaffold as a privileged chemotype for inflammation-targeted screening campaigns. The 2-chloro substituent provides a versatile synthetic entry point for introducing diverse C2 substituents to probe structure-activity relationships within the claimed chemical space.

Agrochemical Nematicide Development Programs

Patent US20200087271 demonstrates that N-cyclobutyl-thiazol-5-carboxamides bearing cis-substituted cyclobutyl rings exhibit good nematicidal activity [4]. The cyclobutyl-thiazole core serves as a validated scaffold for crop protection chemistry targeting plant-pathogenic nematodes. 2-Chloro-5-cyclobutylthiazole functions as a key intermediate for constructing these nematicidal carboxamides through C2 functionalization followed by carboxamide installation.

Fragment-Based Screening Library Construction

At MW 173.66, 2-chloro-5-cyclobutylthiazole adheres to fragment library design principles (MW < 300 Da) while offering 25.6% lower molecular weight than its 2-bromo analog . Profiling studies of 49 fragment-sized thiazoles indicate that careful selection of C2 substituent (chlorine vs. bromine) is critical for managing reactivity liabilities and avoiding nonspecific assay interference [5]. The chlorine substituent provides a balanced electrophilicity profile suitable for covalent fragment screening while minimizing false-positive rates associated with more reactive halogen analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-5-cyclobutylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.